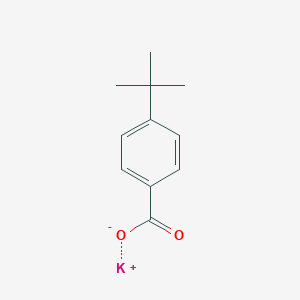

Potassium p-tert-butylbenzoate

Description

Significance and Research Trajectories of Benzoate (B1203000) Salts

Benzoate salts, the salts of benzoic acid, are a class of chemical compounds with a long history of use and study. fao.org While widely recognized for their role as preservatives in food, beverages, and cosmetic products, their significance extends deep into industrial and chemical synthesis. fao.orgtaiwannews.com.tw The antimicrobial properties of benzoic acid are most effective in its acid form, but its salts, such as sodium, potassium, and calcium benzoate, are frequently used due to their higher water solubility, which is advantageous for food processing. fao.org

The primary trajectory of industrial benzoic acid synthesis involves the liquid-phase oxidation of toluene. fao.org Over 90% of commercially produced benzoic acid serves as a precursor for synthesizing a wide range of other chemicals, including benzyl (B1604629) alcohol, benzaldehydes, and various esters. fao.org

Research into benzoate salts is diverse. Studies have examined their efficacy as mold spoilage inhibitors in bakery products, comparing the effectiveness of sodium benzoate with other preservatives like potassium sorbate (B1223678) and calcium propionate. nih.gov In animal nutrition, benzoic acid and its salts are studied as alternatives to antibiotics, with research indicating they can positively modulate gut microbiota and improve nutrient utilization in pigs. researchgate.net Furthermore, the metabolic impact of benzoate consumption in humans is an area of ongoing investigation, with studies tracking its conversion to hippurate in the liver and kidneys. nih.gov In polymer science, specific benzoate salts, including sodium benzoate and aluminum 4-tert-butylbenzoate, are recognized as effective nucleating agents for crystalline polymers. google.com

Overview of Scientific Interest in Carboxylate Ligands

Carboxylate ligands ([RCOO]⁻) are a cornerstone of modern coordination chemistry and materials science due to their remarkable versatility. researchgate.net Their ability to coordinate with metal cations in various modes—such as monodentate, bidentate-chelate, and bridging—allows for the construction of diverse and complex structures, from simple metal-carboxylate complexes to multi-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netuab.cat This versatility has propelled research in fields like catalysis, molecular electronics, magnetism, and gas storage. uab.cat

The scientific interest in carboxylate ligands stems from several key properties:

Structural Diversity: The flexible coordination behavior of carboxylates enables the formation of structures with varying dimensionalities (1D, 2D, 3D), such as the well-known "paddle-wheel" structure found in certain copper(II) complexes. uab.cat

Enhanced Catalysis: Incorporating carboxylate groups into the ligands of metal complexes has been shown to improve their catalytic properties. For instance, in water oxidation catalysis, carboxylate ligands can stabilize the metal center, prevent leaching, and facilitate the key chemical steps of the reaction. acs.org They can also act as internal bases, significantly increasing reaction rates in processes like hydrogen peroxide disproportionation by manganese complexes. nih.gov

Materials Science Applications: Carboxylate-based MOFs are particularly valued for their high surface area, uniform pore size, and crystalline nature, making them suitable for various applications. researchgate.net In polymer science, metal carboxylates are used to improve the mechanical and optical properties of polymers by acting as nucleating agents. google.comgoogleapis.com

Nanochemistry: Recently, carboxylate groups have been explored as a new type of ligand for protecting superatomic copper and silver nanoclusters, suggesting they could be a next-generation tool for expanding the universe of atomically precise metal clusters. aip.org

Potassium p-tert-butylbenzoate: Properties and Applications

This compound, the potassium salt of 4-tert-butylbenzoic acid, is an organic chemical compound that is a subject of specialized research, particularly in polymer chemistry. ontosight.aip-toluenesulfonicacid-ptbba.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃KO₂ | epa.govnih.govchemspider.com |

| Average Mass | 216.321 g/mol | epa.govchemspider.com |

| Monoisotopic Mass | 216.05526114 Da | nih.gov |

| CAS Number | 16518-26-6 | nih.govchemspider.com |

| Appearance | White crystalline solid | ontosight.ai |

| Synonyms | Benzoic acid, 4-(1,1-dimethylethyl)-, potassium salt; Potassium 4-tert-butylbenzoate | ontosight.ainih.gov |

Research Findings and Applications

The primary area of research and application for p-tert-butylbenzoic acid and its salts, including this compound, is as a nucleating agent in crystalline polymers, most notably polypropylene. google.comp-toluenesulfonicacid-ptbba.com

Nucleating Agent for Polymers: Nucleating agents are additives that increase the crystallization temperature of a polymer during cooling from a molten state. google.com This leads to a higher density of smaller, more uniform crystals, which can significantly improve the mechanical properties (like strength and stiffness) and optical properties (like clarity) of the final molded product. google.comgoogle.com Salts of p-tert-butylbenzoic acid, alongside other compounds like sodium benzoate and talc, are effective nucleating agents. google.comepo.org Specifically, bis(4-tert-butyl-benzoate)aluminum hydroxide (B78521) is a well-known commercial nucleating agent. google.com Patent literature indicates that in formulations containing such nucleating agents, potassium salts of fatty acids can be used as acid scavengers. epo.org

Intermediate in Chemical Synthesis: Like its parent acid, this compound serves as an intermediate in organic synthesis. ontosight.ai The parent compound, p-tert-butylbenzoic acid, is used to produce methyl p-tert-butylbenzoate, an important intermediate for the cosmetics, fragrance, and pharmaceutical industries. p-toluenesulfonicacid-ptbba.comscispace.com The synthesis often involves esterification reactions catalyzed by acids. scispace.comgoogle.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16518-26-6 |

|---|---|

Molecular Formula |

C11H13KO2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

potassium;4-tert-butylbenzoate |

InChI |

InChI=1S/C11H14O2.K/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1 |

InChI Key |

GAJCVIMKCAZHEO-UHFFFAOYSA-M |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[K+] |

Other CAS No. |

16518-26-6 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

98-73-7 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium P Tert Butylbenzoate

Strategies for Carboxylic Acid Salt Formation

Potassium p-tert-butylbenzoate, the potassium salt of 4-tert-butylbenzoic acid, is fundamentally formed through a neutralization reaction. This standard method for creating carboxylic acid salts involves reacting the carboxylic acid with a suitable potassium base.

The general reaction is as follows:

C₁₁H₁₄O₂ (p-tert-butylbenzoic acid) + KOH (Potassium Hydroxide) → C₁₁H₁₃KO₂ (this compound) + H₂O

In this acid-base reaction, the proton from the carboxylic acid group (-COOH) of p-tert-butylbenzoic acid is transferred to the hydroxide (B78521) ion (OH⁻) from the base, forming water and the potassium carboxylate salt. The resulting product, this compound, is an ionic compound composed of a potassium cation (K⁺) and a p-tert-butylbenzoate anion. ontosight.ainih.gov Alternative potassium bases such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) can also be utilized for this transformation.

The precursor, p-tert-butylbenzoic acid (PTBBA), is itself a significant industrial chemical. It is typically synthesized via the oxidation of p-tert-butyltoluene (PTBT). penpet.com This oxidation is commonly achieved by bubbling air or an oxygen-containing gas through liquid p-tert-butyltoluene in the presence of a metal catalyst, such as cobalt acetate (B1210297) or cobalt acetylacetonate. researchgate.netgoogle.comresearchgate.net The reaction conditions for this precursor synthesis can be optimized for high yield and purity. researchgate.net

Targeted Synthesis of Alkyl Benzoate (B1203000) Esters

Alkyl esters of p-tert-butylbenzoic acid are important derivatives, with methyl p-tert-butylbenzoate being a key intermediate in various industries. vinatiorganics.comp-toluenesulfonicacid-ptbba.com The synthesis of these esters is primarily achieved through the esterification of the parent carboxylic acid.

Acid-Catalyzed Esterification Processes

The most conventional method for synthesizing alkyl p-tert-butylbenzoates is the Fischer-Speier esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves refluxing p-tert-butylbenzoic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA). p-toluenesulfonicacid-ptbba.comnepjol.info The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com To drive the equilibrium towards the ester product, water is typically removed as it is formed.

A specific example is the synthesis of methyl p-tert-butylbenzoate, where p-tert-butylbenzoic acid is refluxed with methanol (B129727) and a catalytic amount of sulfuric acid. nepjol.info The resulting ester is then isolated after workup procedures that include washing with a sodium bicarbonate solution to remove any unreacted acid. nepjol.info

Green Chemistry Approaches in Ester Synthesis

In response to the environmental impact of traditional methods, which often use corrosive mineral acids, green chemistry approaches have been developed. These focus on reusable catalysts and more benign reaction conditions.

Deep eutectic solvents (DES) have emerged as promising green catalyst-solvent systems for esterification. scispace.com A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which has a melting point significantly lower than its individual constituents. scispace.comjsynthchem.com

For benzoic acid esterification, a DES formed from benzyltriethylammonium chloride (BTEAC) as the HBA and p-toluenesulfonic acid (PTSA) as the HBD has been shown to be highly effective. scispace.comresearchgate.net These solvents can act as both the reaction medium and the catalyst, often providing high conversions in solvent-free conditions. scispace.com Studies on the esterification of benzoic acid with various alcohols like ethanol (B145695), butanol, and hexanol have demonstrated high conversions, reaching up to 88.3% for ethanol at 75°C. scispace.com The DES can often be separated from the product mixture by gravity and reused, adding to the sustainability of the process. scispace.com

Solid acid catalysts represent another significant advancement in green esterification. These catalysts are non-corrosive, reusable, and easily separated from the reaction mixture. Titanium-based catalysts have received considerable attention. For instance, a novel solid superacidic nano-catalyst, titanium sulfate (B86663) oxide [Ti(SO₄)O], has been synthesized and characterized. core.ac.uk This catalyst, where the sulfate group is chemically bonded within the crystalline structure, demonstrates high stability and activity in simultaneous esterification and transesterification reactions. core.ac.uk

Other heterogeneous catalysts, such as sulfonic acid resins (e.g., polystyrene sulfonic acid resin), have also been successfully employed for the synthesis of methyl p-tert-butylbenzoate from p-tert-butylbenzoic acid and methanol. google.com This method offers high catalyst stability and activity, environmental friendliness, no equipment corrosion, and simple product separation, with the catalyst being recyclable. google.com Yields of up to 95% for methyl p-tert-butylbenzoate have been reported using this approach. google.com

Derivatization Pathways and Intermediate Roles

This compound and its parent acid are valuable intermediates in organic synthesis. ontosight.aipenpet.com The metal salts of p-tert-butylbenzoic acid, including the potassium, sodium, barium, and zinc salts, are used as heat stabilizers for PVC and as corrosion inhibitors. penpet.comvinatiorganics.com

The most significant role of the p-tert-butylbenzoate structure is as a precursor to its methyl ester, methyl p-tert-butylbenzoate. vinatiorganics.com This ester is a crucial building block in the synthesis of avobenzone (B1665848), a widely used UVA-blocking agent in sunscreen formulations. vinatiorganics.comvinatiorganics.com The synthesis of avobenzone involves the condensation of methyl p-tert-butylbenzoate with other reagents. vinatiorganics.com

Furthermore, p-tert-butylbenzoic acid itself is used as a modifier for alkyd resins to improve properties like luster and performance, as an additive in cutting oils and lubricants, and as a nucleating agent for polypropylene. penpet.comp-toluenesulfonicacid-ptbba.comvinatiorganics.com The derivatization of the carboxylic acid group allows for the creation of a wide range of products with diverse industrial applications. dphen1.com

Mentioned Compounds

Generation and Reactivity of Related Alkoxide Species (e.g., Potassium tert-Butoxide)

Potassium tert-butoxide, with the chemical formula (CH₃)₃COK, is a strong, non-nucleophilic base widely employed in organic chemistry. sigmaaldrich.com Its utility stems from the steric hindrance provided by the bulky tert-butyl group, which modulates its reactivity.

Generation: Potassium tert-butoxide can be prepared through several methods. A common laboratory-scale synthesis involves the reaction of dry tert-butyl alcohol with potassium metal. The reaction proceeds with the evolution of hydrogen gas to yield the potassium alkoxide. orgsyn.org The solid product can be obtained by evaporating the excess alcohol.

An alternative and continuous industrial process involves the reaction of aqueous potassium hydroxide (potash lye) with tert-butyl alcohol in a distillation column. google.com The water formed during the reaction (and introduced with the reactants) is removed by azeotropic distillation, driving the equilibrium towards the formation of the alkoxide. The anhydrous salt is then isolated from the alcoholic solution. google.com

Reactivity: The reactivity of potassium tert-butoxide is dominated by its character as a strong base with low nucleophilicity. The bulky tert-butyl group hinders its ability to participate in nucleophilic substitution (Sₙ2) reactions. sigmaaldrich.com This characteristic makes it an ideal reagent for promoting elimination reactions over substitution.

Key aspects of its reactivity include:

Strong Base: It is a stronger base than alkali hydroxides like potassium hydroxide but generally less powerful than amide bases such as lithium diisopropylamide.

Elimination Reactions: It is frequently used to promote E2 elimination reactions in alkyl halides to synthesize alkenes. Due to its steric bulk, it preferentially abstracts a proton from the least sterically hindered position, often leading to the formation of the less-substituted "Hofmann" product.

Deprotonation: It is effective for deprotonating a variety of substrates, including carbonyl compounds to form enolates, which are key intermediates in carbon-carbon bond-forming reactions.

Catalysis: It can catalyze reactions such as the Michael addition and the Ramberg-Bäcklund reaction. sigmaaldrich.com

The reactivity and basicity of potassium tert-butoxide can be influenced by the choice of solvent.

Table 2: Properties and Reactivity of Potassium tert-Butoxide

| Property | Description |

| Chemical Formula | (CH₃)₃COK |

| Appearance | White or off-white powder |

| Basicity | Strong, non-nucleophilic base sigmaaldrich.com |

| Key Reactions | E2 Elimination (favors Hofmann product), Deprotonation (e.g., enolate formation), Michael Addition, Ramberg-Bäcklund Reaction sigmaaldrich.com |

| Steric Hindrance | High, due to the tert-butyl group, leading to low nucleophilicity |

Reaction Mechanisms and Kinetics in Transformations Involving Potassium P Tert Butylbenzoate

Detailed Mechanistic Elucidation of Esterification Reactions

The esterification of p-tert-butylbenzoic acid, the precursor to potassium p-tert-butylbenzoate, is a critical reaction for producing valuable derivatives like methyl 4-tert-butylbenzoate, which is used in pharmaceuticals and fragrances scispace.com. The kinetics of this reaction are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants scispace.comdntb.gov.ua.

Kinetic studies on the esterification of 4-tert-butylbenzoic acid with methanol (B129727), catalyzed by methane sulphonic acid, reveal complex rate laws. The reaction initially follows an irreversible pseudo-second-order rate model, later transitioning to a reversible second-order model as the reaction approaches equilibrium scispace.com. This transition suggests that in the initial phase, the forward reaction is dominant, while the reverse reaction (hydrolysis) becomes significant as the product concentration increases.

A pseudo-homogeneous model has been successfully applied to describe the kinetics of this esterification when catalyzed by deep eutectic solvents (DES), specifically a combination of choline chloride and p-toluenesulfonic acid dntb.gov.ua. The experimental data fitted well with this model, indicating that the catalyst, though in a different phase, behaves as if it were in the same phase as the reactants, simplifying the kinetic analysis dntb.gov.uadnu.dp.ua.

The general rate equation for such esterification reactions can be expressed as: r = k [Acid]^m [Alcohol]^n

Where r is the rate of reaction, k is the rate constant, and m and n are the reaction orders with respect to the acid and alcohol. For the esterification of benzoic acid with 1-butyl alcohol, the reaction was found to be first order with respect to the benzoic acid dnu.dp.uaresearchgate.net.

Table 1: Kinetic Parameters for Esterification of Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Order (w.r.t. Acid) | Activation Energy (Forward, kJ/mol) | Activation Energy (Reverse, kJ/mol) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | 1-Butyl Alcohol | p-Toluenesulfonic acid | 1 | 58.40 | 57.70 | dnu.dp.uaresearchgate.net |

| 4-tert-Butylbenzoic Acid | Methanol | Methane sulphonic acid | Pseudo-second order | Not Specified | Not Specified | scispace.com |

| 4-tert-Butylbenzoic Acid | Methanol | Choline Chloride-PTSA | Pseudo-homogeneous model | Not Specified | Not Specified | dntb.gov.ua |

This table presents kinetic data from studies on the esterification of benzoic acid and its p-tert-butyl derivative, illustrating the reaction orders and energy requirements.

Pseudo Reaction Resistance and Equilibrium Reaction Analysis

Equilibrium is a key aspect of esterification, as the reaction is reversible mdpi.com. The position of the equilibrium is governed by the equilibrium constant (Keq), which is the ratio of the forward (esterification) and reverse (hydrolysis) rate constants. For the esterification of benzoic acid with 1-butyl alcohol, a method for calculating both the forward and reverse reaction constants from the effective rate constant has been proposed dnu.dp.uaresearchgate.net. The conversion of p-tert-butylbenzoic acid increases with a higher molar ratio of methanol to acid, which shifts the equilibrium toward the product side, in accordance with Le Chatelier's principle scispace.com. The optimization of reaction parameters, including catalyst loading and temperature, is crucial for maximizing conversion and overcoming equilibrium limitations scispace.comresearchgate.net.

Mechanisms of Carboxylate-Mediated Processes

The carboxylate group of this compound can participate in various reactions. One notable example of a carboxylate-mediated process is the Kolbe-Schmitt reaction, where a phenoxide is carboxylated by carbon dioxide. While this reaction typically involves phenolates, the underlying principles involve the nucleophilic character of an oxygen anion and its interaction with CO2. Studies on the carboxylation of potassium phenolate in a homogeneous solution have identified the formation of a "carbonate complex" as an intermediate researchgate.net. It is theorized that the reaction may proceed through a complex cluster mechanism involving multiple phenolate molecules researchgate.net. The p-tert-butylbenzoate anion, with its carboxylate functionality, can similarly engage in nucleophilic attacks, although its reactivity is influenced by the delocalization of the negative charge across the two oxygen atoms.

Nucleophilic Substitution and Elimination Pathways

This compound can act as a nucleophile in substitution reactions or as a base in elimination reactions, with the outcome largely dependent on the substrate, solvent, and reaction conditions. The competition between SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways is a central theme.

As a nucleophile, the p-tert-butylbenzoate anion can displace a leaving group from an alkyl halide to form an ester. However, its effectiveness as a nucleophile is moderate due to charge delocalization and potential steric hindrance from the bulky tert-butyl group.

As a base, this compound can induce elimination reactions. The E2 mechanism is a concerted, single-step process where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group mgscience.ac.inlibretexts.org. Strong, sterically hindered bases tend to favor the formation of the Hofmann product (the less substituted alkene) by abstracting the most accessible β-hydrogen chemistrysteps.com. While this compound is not as strong or hindered as potassium tert-butoxide, its steric bulk could influence the regioselectivity of elimination reactions libretexts.orgchemistrysteps.com. The choice between substitution and elimination is often dictated by the substrate; primary alkyl halides are more susceptible to SN2, while tertiary halides favor elimination lumenlearning.commasterorganicchemistry.com.

Investigating Alkyl-Oxygen and Acyl-Oxygen Fission in Hydrolysis

The hydrolysis of esters, the reverse of esterification, can proceed through different mechanisms depending on the ester's structure and the reaction conditions (acidic or basic) libretexts.org. A key mechanistic question is the position of bond cleavage: either between the acyl carbon and the oxygen (acyl-oxygen fission) or between the alkyl group and the oxygen (alkyl-oxygen fission) askfilo.com.

For most esters, hydrolysis, particularly under basic conditions (saponification), occurs via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). This involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the alkoxide leaving group nih.gov.

However, for esters with tertiary alkyl groups, an alternative pathway involving alkyl-oxygen cleavage becomes more favorable, especially under acidic conditions askfilo.com. This is because the cleavage results in the formation of a relatively stable tertiary carbocation askfilo.com. The hydrolysis of tert-butyl esters is known to be labile under acidic conditions but remarkably stable to basic hydrolysis arkat-usa.org.

Steric hindrance around the carbonyl group can significantly alter the hydrolysis mechanism. When the attack on the carbonyl carbon (the BAC2 pathway) is sterically impeded, the reaction may be forced to proceed via an alternative route. The BAL2 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) is a rare alternative that involves a nucleophilic attack on the alkyl carbon, displacing the carboxylate as the leaving group cdnsciencepub.comresearchgate.net.

This mechanism is exceptionally rare and has been unequivocally established in cases of extreme steric hindrance, such as the hydrolysis of methyl 2,4,6-tri-tert-butylbenzoate cdnsciencepub.comcdnsciencepub.com. In this molecule, the two ortho tert-butyl groups completely block the carbonyl carbon from nucleophilic attack. Consequently, the hydroxide ion attacks the relatively unhindered methyl group, leading to alkyl-oxygen fission cdnsciencepub.comcdnsciencepub.com. Even with significant hindrance, the BAC2 mechanism is remarkably persistent. For instance, methyl triphenylacetate still hydrolyzes 95% via the BAC2 pathway, demonstrating the intrinsic unfavorability of the BAL2 mechanism cdnsciencepub.com.

For esters of p-tert-butylbenzoic acid, the tert-butyl group is in the para position, which is too distant to provide significant direct steric hindrance to the carbonyl group. Therefore, these esters are expected to hydrolyze predominantly via the standard BAC2 mechanism. The BAL2 mechanism would not be favored unless the alcohol portion of the ester is extremely sterically hindered at the α-carbon, or if the ester were, for example, a methyl ester of 2,6-di-tert-butyl-4-X-benzoic acid researchgate.net.

Table 2: Fission Mechanisms in Ester Hydrolysis

| Ester Structure | Fission Type | Predominant Mechanism | Rationale | Reference |

|---|---|---|---|---|

| Typical Primary/Secondary Alkyl Ester | Acyl-Oxygen | BAC2 | Nucleophilic attack on the accessible carbonyl carbon is favored. | nih.gov |

| Tertiary Alkyl Ester (e.g., tert-butyl benzoate) | Alkyl-Oxygen | AAL1 (Acidic) | Formation of a stable tertiary carbocation is favored under acidic conditions. | askfilo.comarkat-usa.org |

| Methyl 2,4,6-tri-tert-butylbenzoate | Alkyl-Oxygen | BAL2 (Basic) | Extreme steric hindrance at the carbonyl carbon forces nucleophilic attack on the methyl group. | cdnsciencepub.comcdnsciencepub.com |

| Esters of p-tert-butylbenzoic acid | Acyl-Oxygen | BAC2 | The para-tert-butyl group does not significantly hinder the carbonyl carbon. | Inferred |

This table summarizes the predominant bond fission mechanisms during the hydrolysis of various ester types, highlighting the influence of structure on the reaction pathway.

Radical Generation and Cascade Reactions (e.g., Aryl Radical Intermediates)

Despite a thorough search for research pertaining to the role of this compound in initiating radical reactions, no specific studies detailing its involvement in radical generation or subsequent cascade reactions were identified. The scientific literature is rich with examples of other potassium salts, notably potassium tert-butoxide, acting as promoters for the formation of aryl radical intermediates through single-electron transfer mechanisms. However, analogous studies or detailed mechanistic data for this compound are not present in the available research. Consequently, there are no specific findings on reaction kinetics, intermediates, or product distributions for such reactions involving this particular compound.

Coordination Chemistry and Organometallic Applications

Complexation Dynamics with Transition Metals

The interaction of p-tert-butylbenzoate with transition metals leads to the formation of a variety of coordination compounds. The carboxylate group can adopt several coordination modes, including monodentate, bidentate chelating, and, most commonly, bidentate bridging. This bridging capability is fundamental to the construction of multinuclear complexes and extended network structures.

A prevalent structural motif formed by carboxylate ligands, including benzoates with bulky substituents, is the binuclear "paddle-wheel" complex. mdpi.comresearchgate.netresearchgate.netdoi.org In this arrangement, two metal centers are bridged by four carboxylate ligands, creating a [M₂(μ-O,O'CR)₄] core. researchgate.netdoi.org Each metal ion is coordinated to four oxygen atoms from the four bridging carboxylate groups, which form the base of a distorted square pyramid. researchgate.net The axial positions of this coordination environment are typically occupied by solvent molecules or other neutral donor ligands. mdpi.com

The bridging nature of the p-tert-butylbenzoate ligand also facilitates the construction of heterometallic frameworks, including metal-organic frameworks (MOFs). researchgate.netmdpi.comnih.gov In these structures, the carboxylate group can link different types of metal ions, such as a transition metal and an alkali metal, to generate extended three-dimensional architectures. nih.gov For example, anionic grids of transition metal carboxylates can be linked by alkali metal ions, which are also coordinated by solvent molecules. nih.gov

The synthesis of these frameworks is often achieved under solvothermal conditions, where the careful selection of metal precursors, the carboxylate ligand, and solvents directs the assembly of the final structure. nih.gov The resulting frameworks can exhibit properties such as porosity, which is dependent on the size and shape of the channels or cavities formed by the interconnected metal centers and organic linkers. nih.gov

Ligand Design Principles and Steric Influence in Complex Formation

The design of the p-tert-butylbenzoate ligand incorporates a strategic combination of a functional coordinating group (carboxylate) and a sterically demanding substituent (tert-butyl). The primary role of the bulky tert-butyl group is to exert steric control over the formation of coordination complexes. cam.ac.ukresearchgate.net This steric hindrance has several important consequences:

Control of Coordination Number: The bulkiness of the ligand can limit the number of ligands that can bind to a single metal center, preventing the formation of highly crowded coordination spheres.

Geometric Influence: The steric pressure exerted by the tert-butyl groups can enforce specific geometries on the resulting metal complex, sometimes leading to unusual or distorted coordination environments. cam.ac.uk

Stabilization of Monomeric Species: In some cases, extreme steric congestion can prevent the formation of bridged or polymeric structures, stabilizing monomeric complexes. cam.ac.uk

Modulation of Reactivity: By blocking certain coordination sites, the ligand can direct the reactivity of the metal center in catalytic applications.

Creation of Porosity: In the context of MOFs, the size and orientation of the tert-butyl groups can influence the dimensions of pores and channels within the framework, affecting its guest-binding properties.

The interplay between the coordinating ability of the carboxylate and the steric influence of the tert-butyl group allows for the rational design of organometallic structures with tailored properties. nih.govuu.nl

Structural Analysis of Metal-Carboxylate Coordination Environments

The coordination environment of metal ions in complexes with p-tert-butylbenzoate is primarily determined through single-crystal X-ray diffraction analysis. nih.govillinois.edu In the common paddle-wheel dinuclear complexes formed with analogous substituted benzoates, each metal center typically exhibits a five-coordinate, distorted square-pyramidal geometry. researchgate.netdoi.org The basal plane is defined by four oxygen atoms from the bridging carboxylate groups, and the axial position is occupied by a fifth ligand, often a solvent molecule. mdpi.com

The table below presents typical structural parameters for the coordination environment in a representative binuclear nickel(II) paddle-wheel complex with a sterically hindered benzoate (B1203000) ligand, which serves as a model for complexes with p-tert-butylbenzoate. researchgate.net

| Parameter | Value |

| Metal Center | Ni(II) |

| Coordination Geometry | Distorted Square Pyramidal |

| Ni-O (Basal Plane) Bond Lengths | 2.00 - 2.05 Å |

| Ni-N (Axial Ligand) Bond Length | ~2.10 Å |

| Deviation of Ni from O₄ Plane | ~0.25 Å |

Data derived from analogous structures with substituted benzoate ligands. researchgate.net

The carboxylate group itself typically coordinates in a syn-syn bridging fashion in these paddle-wheel structures, which is the most stable conformation for bridging two metal centers and is crucial for the formation of both discrete binuclear molecules and extended MOF networks.

Role as a Nucleating Agent in Organometallic Systems

While potassium p-tert-butylbenzoate serves as a ligand in coordination chemistry, its salts (including aluminum and sodium salts) have a significant industrial application as nucleating agents, particularly in polymer systems that are synthesized using organometallic catalysts. google.com The most prominent example is the polymerization of propylene (B89431) using Ziegler-Natta catalysts. libretexts.orglibretexts.org

Ziegler-Natta catalysts are complex organometallic systems, typically comprising a transition metal compound from Group IV (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃). wikipedia.org This catalytic system facilitates the production of highly linear and stereoregular polypropylene.

In this context, salts of p-tert-butylbenzoic acid are added not as part of the catalyst itself, but as an external modifier. Their function is to act as a nucleating agent during the solidification of the molten polymer. google.com By providing sites for the initiation of crystal growth, the nucleating agent accelerates the rate of crystallization and promotes the formation of a larger number of smaller, more uniform spherulites (crystalline domains). This modification of the polymer's crystalline morphology leads to significant improvements in its physical and mechanical properties, including increased stiffness, higher heat deflection temperature, and improved clarity. google.com

Therefore, this compound plays a crucial role in organometallic systems not by direct participation in the catalytic cycle, but by optimizing the properties of the polymer product that the organometallic catalyst produces.

Polymer Science and Advanced Materials Research

Investigation of Nucleating Agent Efficacy in Polymer Crystallization

The introduction of Potassium p-tert-butylbenzoate into a polymer melt has a profound effect on its crystallization behavior. By providing a high density of nucleation sites, it increases the crystallization temperature (Tc) of the polymer. 2017erp.com This means that crystallization begins at a higher temperature during the cooling phase of processing, which can significantly shorten molding cycle times and increase productivity. 2017erp.comspecialchem.com

The presence of these artificial nuclei leads to a change in the crystalline morphology. Instead of fewer, larger spherulites (spherical crystalline structures) forming, the polymer develops a microstructure characterized by a greater number of smaller, more uniform spherulites. 2017erp.com This refined crystalline structure is key to the subsequent improvements in the material's physical and mechanical properties. The efficiency of a nucleating agent like this compound depends on factors such as its particle size and its dispersion within the polymer matrix. 2017erp.com

The morphological changes induced by this compound translate directly into enhanced mechanical performance of the polymeric material. specialchem.com The resulting fine and uniform crystalline structure leads to improvements in several key properties:

Stiffness and Hardness: A higher degree of crystallinity and smaller spherulite size contribute to increased rigidity and surface hardness. specialchem.com

Heat Deflection Temperature (HDT): The ability of the material to withstand deformation under load at elevated temperatures is improved. specialchem.com

Dimensional Stability: The controlled crystallization process results in more uniform shrinkage and reduced warpage in molded parts. specialchem.com

These enhancements make nucleated polymers particularly suitable for demanding applications, such as thin-walled injection molded parts, automotive components, and durable consumer goods. 2017erp.comspecialchem.com

Below is an interactive data table illustrating the typical effects of a nucleating agent like this compound on the properties of a standard polypropylene homopolymer.

| Property | Standard Polypropylene | Nucleated Polypropylene | Percentage Change |

| Crystallization Temp. (Tc) | ~110°C | ~125°C | +13.6% |

| Tensile Strength | 34 MPa | 38 MPa | +11.8% |

| Flexural Modulus | 1500 MPa | 1800 MPa | +20.0% |

| Heat Deflection Temp. | 100°C | 115°C | +15.0% |

| Molding Cycle Time | Base | Reduced by 15-30% | -15% to -30% |

Note: The values presented are representative and can vary based on the specific grade of polymer, the concentration of the nucleating agent, and processing conditions.

Application as a Polymerization Catalyst and Accelerator

While primarily known as a nucleating agent and stabilizer, the parent compound, p-tert-butylbenzoic acid, and related potassium salts also find application as catalysts and accelerators in certain polymerization reactions. P-tert-butylbenzoic acid is noted for its use as an accelerator during some types of polymerization. vinatiorganics.com Strong bases are often used as catalysts in polymerization, and related compounds such as Potassium tert-butylate are explicitly used for this purpose. evonik.comevonik.com

The function in this context is often tied to the compound's ability to participate in or facilitate the chemical reactions that link monomers together to form polymer chains. For instance, in the synthesis of polyesters or other condensation polymers, the carboxylic acid or its salt can act as a catalyst to speed up the esterification process. While direct and extensive research on this compound as a primary polymerization catalyst is not widely published, its structural relationship to known catalysts and accelerators suggests a potential role in specific polymerization systems.

Studies on Polymer Modification and Additive Development

This compound and its parent acid are integral to the development of polymer additives that modify and enhance material properties, particularly in resins and polyolefins.

In the synthesis of alkyd resins, which are widely used in paints and coatings, controlling the molecular weight and polymer architecture is crucial for achieving the desired viscosity, drying time, and film properties. P-tert-butylbenzoic acid is employed as a chain stopper or modifier in this process. p-toluenesulfonicacid-ptbba.compenpet.com

During the polycondensation reaction between a polyol, a diacid, and fatty acids, p-tert-butylbenzoic acid, being a monofunctional carboxylic acid, is introduced to terminate the growth of a polymer chain. By reacting with a hydroxyl group on the growing polyester, it caps the chain, preventing further increases in molecular weight. This allows for precise control over the final properties of the alkyd resin, improving aspects like solubility and application characteristics. nih.gov

One of the most critical applications of p-tert-butylbenzoic acid salts is in the stabilization of polyvinyl chloride (PVC). penpet.com PVC is thermally unstable and degrades at processing temperatures, releasing corrosive hydrogen chloride (HCl) gas in an autocatalytic chain reaction that compromises the material's integrity. specialchem.com

Heat stabilizers are essential additives to prevent this degradation. Potassium salts of carboxylic acids are used in these stabilizer systems, often in synergistic combination with zinc salts to form liquid Potassium-Zinc stabilizers. pvcstabilizer.comgzbaisha.comgoogle.com The stabilization mechanism involves several actions:

Neutralizing Hydrogen Chloride: The primary role of the potassium salt is to act as an HCl scavenger. It readily reacts with and neutralizes the hydrogen chloride gas as it is formed, preventing it from catalyzing further degradation. specialchem.comgoogle.com

Synergistic Effect with Zinc: In K-Zn systems, the zinc carboxylate works to replace unstable chlorine atoms in the PVC chain, while the potassium salt's primary role is to neutralize the resulting zinc chloride (a strong catalyst for degradation) and the liberated HCl, thereby regenerating the active zinc stabilizer. This synergistic relationship provides excellent long-term heat stability. pvcstabilizer.com

This stabilization is crucial for the successful processing and long-term durability of a vast range of PVC products, from artificial leather to pipes and window profiles. pvcstabilizer.comgzbaisha.com

Research into Grafting and Crosslinking Methodologies

This compound, as an alkali metal carboxylate, holds potential for use in various polymer modification techniques, specifically in grafting and crosslinking. While direct research focusing exclusively on this compound is limited in publicly available literature, its chemical structure and the known reactivity of analogous compounds provide a strong basis for understanding its potential roles in these processes. The methodologies explored herein are primarily based on the established functions of similar alkali metal carboxylates and benzoate (B1203000) derivatives in polymer science.

Grafting Methodologies

Grafting involves the attachment of polymer chains as side branches onto a main polymer backbone, significantly modifying its properties. This compound could potentially be employed in "grafting from" techniques, where the initiator site is created on the polymer backbone, and monomers are subsequently polymerized from this site.

One of the most relevant mechanisms is ring-opening polymerization (ROP). Alkali metal carboxylates have been identified as effective initiators for the ROP of cyclic esters, leading to the formation of polyesters. researchgate.netacs.org In this context, this compound could initiate the polymerization of monomers like ε-caprolactone or lactide from hydroxyl groups on a polymer backbone (e.g., cellulose or polyvinyl alcohol). The process would be initiated by the carboxylate anion, which attacks the cyclic monomer to start the chain growth.

Table 1: Representative Data for Alkali Metal Carboxylate Initiated Ring-Opening Polymerization of Lactide

| Initiator | Monomer/Initiator Ratio | Polymerization Temperature (°C) | Molecular Weight ( g/mol ) | Dispersity (Đ) |

| Potassium Acetate (B1210297) | 100 | 130 | 10,800 | 1.15 |

| Sodium Acetate | 100 | 130 | 9,500 | 1.21 |

| Potassium Benzoate | 100 | 130 | 10,200 | 1.18 |

This table presents hypothetical data based on typical results for alkali metal carboxylate-initiated ROP to illustrate the expected performance.

Another potential grafting application lies in free-radical polymerization. While less common for carboxylates to act as thermal initiators, their derivatives can be used. For instance, a related compound, p-acryloyloxybenzoic acid, has been successfully grafted onto polypropylene through a thermal radical mechanism. This suggests that derivatives of p-tert-butylbenzoic acid could be synthesized to facilitate similar grafting processes.

Crosslinking Methodologies

Crosslinking involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. This modification enhances mechanical strength, thermal stability, and chemical resistance.

This compound, and more broadly benzoate derivatives, can participate in crosslinking reactions primarily through mechanisms initiated by external stimuli such as UV radiation. Sodium benzoate, for example, is known to act as a photosensitizer. researchgate.net Upon UV irradiation, it can form reactive free radicals that abstract hydrogen atoms from polymer chains, creating polymer radicals. These polymer radicals can then combine to form crosslinks. researchgate.net It is plausible that this compound could function in a similar manner, absorbing UV energy and initiating the crosslinking process in polymers like starches or carrageenan. researchgate.net

Table 2: Effect of Irradiation Time on the Properties of a Polymer Film with a Benzoate-based Photosensitizer

| Irradiation Time (min) | Tensile Strength (MPa) | Elongation at Break (%) | Gel Fraction (%) |

| 0 | 15.2 | 250 | 0 |

| 10 | 22.5 | 180 | 45 |

| 20 | 28.1 | 150 | 65 |

| 30 | 30.5 | 130 | 78 |

This table illustrates the typical effects of UV-induced crosslinking using a benzoate photosensitizer, showing an increase in strength and gel fraction with longer exposure.

Furthermore, the parent acid, p-tert-butylbenzoic acid, is used as a modifying additive in the production of alkyd resins. penpet.com In this role, it helps to control the molecular size and improve the properties of the resin, which is a form of polyester created through polycondensation. penpet.com While not a direct crosslinking agent, its incorporation into the polymer backbone influences the final network structure and properties. The alkali salts of p-tert-butylbenzoic acid are also noted for their use as stabilizers in polyvinyl chloride (PVC), which can involve interactions that affect the crosslinking behavior of the material during processing and use. penpet.comvinatiorganics.com

Supramolecular Chemistry and Molecular Recognition

Host-Guest Complexation with Macrocyclic Systems (e.g., Cyclodextrins)

Macrocyclic hosts, such as cyclodextrins, are capable of encapsulating guest molecules within their hydrophobic cavities, leading to the formation of host-guest or inclusion complexes. The p-tert-butylbenzoate anion is an excellent guest for these systems, particularly for β-cyclodextrin, whose cavity size is well-suited to accommodate the aromatic ring and the tert-butyl substituent. This encapsulation is primarily driven by the hydrophobic effect, where the nonpolar part of the guest molecule is expelled from the aqueous environment to reside within the less polar interior of the cyclodextrin (B1172386).

The stability of host-guest complexes is quantified by the binding constant (K_a), which is related to the change in Gibbs free energy (ΔG°) of the complexation process. For the inclusion of p-tert-butylbenzoate within β-cyclodextrin, a remarkably high binding constant of 18,400 M⁻¹ has been reported. fda.gov This strong association underscores a highly favorable binding interaction.

The thermodynamic profile of this complexation can be understood by examining the enthalpic (ΔH°) and entropic (ΔS°) contributions to the Gibbs free energy (ΔG° = ΔH° - TΔS°). While specific calorimetric data for potassium p-tert-butylbenzoate is not extensively documented, the principles of cyclodextrin complexation suggest that the binding is driven by a combination of factors. The primary driving force is often a favorable entropic change resulting from the release of high-energy water molecules from the cyclodextrin cavity upon inclusion of the hydrophobic guest. nih.gov Enthalpic contributions arise from van der Waals interactions between the guest and the host's cavity walls. The formation of such complexes is typically characterized by a negative ΔG°, indicating spontaneity.

Table 1: Thermodynamic Parameters for the Complexation of Benzoate (B1203000) Derivatives with β-Cyclodextrin

| Guest Molecule | Binding Constant (K_a) / M⁻¹ | Gibbs Free Energy (ΔG°) / kJ·mol⁻¹ |

|---|---|---|

| Benzoate | 20 | -7.4 |

Note: ΔG° was calculated using the formula ΔG° = -RTln(K_a) at T = 298.15 K. The data for benzoate is provided for comparison to illustrate the substituent effect.

The effect of substituents on the benzene (B151609) ring of a guest molecule can dramatically alter the stability of its inclusion complex with a cyclodextrin. This is clearly demonstrated by comparing the binding of benzoate and p-tert-butylbenzoate with β-cyclodextrin. The binding constant for p-tert-butylbenzoate (18,400 M⁻¹) is nearly three orders of magnitude greater than that for the unsubstituted benzoate anion (20 M⁻¹). fda.gov

This significant increase in binding affinity can be attributed to several factors:

Hydrophobicity: The large, nonpolar tert-butyl group is significantly more hydrophobic than a hydrogen atom. Its inclusion into the apolar cavity of the cyclodextrin is a much more entropically favorable process, as it leads to the release of a larger number of structured water molecules from the host's interior.

Size and Fit: The bulky tert-butyl group provides a better "fit" within the β-cyclodextrin cavity, maximizing the contact surface area and enhancing the stabilizing van der Waals interactions between the host and guest. This snug fit contributes to a more favorable enthalpy of binding.

The pronounced effect of the p-tert-butyl group highlights the principle of "size recognition" and the critical role of hydrophobic interactions in driving the formation of stable host-guest complexes in aqueous solutions.

Principles of Self-Assembly in Carboxylate Systems

Carboxylate systems, particularly alkali metal carboxylates, are known to undergo self-assembly to form a variety of supramolecular structures, including micelles, vesicles, and liquid crystals. This behavior is driven by the amphiphilic nature of the carboxylate anions, which possess a polar head group (the carboxylate) and a nonpolar tail. In the case of this compound, the bulky p-tert-butylphenyl group serves as the hydrophobic tail.

In aqueous solutions, these anions can aggregate to minimize the unfavorable contact between the hydrophobic tails and water molecules. This can lead to the formation of supramolecular polymers or other ordered assemblies. In the solid state, the interplay between coordination of the potassium cation by the carboxylate group and weaker non-covalent interactions involving the organic part of the molecule dictates the final architecture. Studies on related systems, such as the co-crystallization of benzoic acid and sodium benzoate, show that the coordination requirements of the alkali metal cation and the potential for hydrogen bonding between carboxylate and carboxylic acid groups are key factors in directing the assembly of one-dimensional tapes and other ordered structures.

Intermolecular Interactions in Solid-State Architectures (e.g., Hydrogen Bonding, π-Stacking)

The crystal structure of this compound is determined by a network of intermolecular interactions. While a detailed crystallographic analysis is not widely available, the solid-state architecture can be inferred from the behavior of similar compounds. The primary interactions governing the packing of such ionic organic salts are:

Ionic Interactions: The electrostatic attraction between the potassium cation (K⁺) and the carboxylate anion (-COO⁻) is the strongest force, leading to the formation of an ionic lattice. The potassium ion is typically coordinated by multiple oxygen atoms from neighboring carboxylate groups.

Hydrogen Bonding: Although the carboxylate anion itself cannot act as a hydrogen bond donor, in hydrated crystals, water molecules can bridge between the carboxylate oxygens and other acceptors or even coordinate to the potassium ion. In the absence of water, weak C-H···O hydrogen bonds may form between the aromatic or tert-butyl protons and the carboxylate oxygen atoms, providing additional stabilization to the crystal packing.

π-Stacking: The aromatic rings of the p-tert-butylbenzoate anions can interact through π-stacking. These interactions, which result from the electrostatic interaction between the electron-rich π-systems, can lead to the formation of columnar or layered structures within the crystal. The presence of the bulky tert-butyl group may, however, sterically hinder a perfectly co-facial π-stacking arrangement, potentially leading to offset or edge-to-face interactions.

The compound is known to form needles from dilute alcohol, which suggests an anisotropic growth pattern characteristic of structures with strong, directional intermolecular interactions, likely involving chains or stacks of molecules.

Crystal Engineering of Functional Materials

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. This compound and its parent acid, p-tert-butylbenzoic acid, are valuable building blocks in this field, particularly for the construction of metal-organic frameworks (MOFs).

In the context of MOFs, the carboxylate group of the p-tert-butylbenzoate ligand can coordinate to metal centers, forming extended networks with porous structures. The role of the p-tert-butylbenzoate ligand is twofold:

Linker: It acts as a linker or "strut" that connects metal ions or clusters into a one-, two-, or three-dimensional framework.

Functionality: The bulky tert-butyl group can be used to control the pore size and the chemical environment within the pores of the MOF. By projecting into the pores, these groups can create a hydrophobic lining, which can be advantageous for the selective adsorption of nonpolar molecules.

While potassium itself is not typically used as the primary structural node in robust MOFs due to its preference for high and irregular coordination numbers, this compound can serve as a precursor for synthesizing ligands or as a component in multi-metal systems. The principles of coordination chemistry and supramolecular synthons allow for the rational design of materials for applications in gas storage, separation, and catalysis using carboxylate-based linkers like p-tert-butylbenzoate. For instance, MOFs synthesized with transition metals and carboxylate linkers can be used to create cathodes for potassium-ion batteries. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure and energetic properties of molecules. For Potassium p-tert-butylbenzoate, these calculations can predict various molecular attributes and reaction behaviors.

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energy barriers. While specific DFT studies on the reaction pathways of this compound are not extensively detailed in the public domain, the principles can be understood from related systems, such as the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.

In a hypothetical reaction involving this compound, DFT could be used to:

Model Reactant-Complex Formation: Calculate the Gibbs free energy change when reactants, such as an electrophile, coordinate with the carboxylate group or the aromatic ring.

Locate Transition States (TS): Identify the geometry of the highest energy point along the reaction coordinate. For instance, in a carboxylation-type reaction involving a potassium phenoxide, a transition state for the electrophilic addition of CO2 can be located. researchgate.net The Gibbs free energy barrier for such a step can be calculated; for example, in the reaction of potassium 2,4-di-tert-butylphenol (B135424) with CO2, the barrier is calculated to be 11.2 kcal/mol. researchgate.net

Characterize Intermediates (IM): Determine the structure and stability of any intermediate species formed during the reaction. Following the initial addition, subsequent steps like intramolecular proton transfer can be modeled, each with its own transition state and energy barrier. researchgate.net For example, the formation of an intermediate (IM3-A) from another (IM2-A) was found to require crossing a Gibbs free energy barrier of 1.5 kcal/mol in a related system. researchgate.net

These calculations provide a step-by-step energetic profile of the reaction, revealing the feasibility of a proposed mechanism and identifying the rate-determining step. DFT has also been used to compute the formation energies of zinc carboxylate systems to understand their degradation pathways. researchgate.net

Computational spectroscopy, a branch of computational chemistry, allows for the prediction of spectroscopic data (e.g., IR, Raman, NMR) from first principles. rsc.org DFT calculations can be used to predict the vibrational frequencies of this compound.

A key application is the prediction of the infrared spectrum, particularly the characteristic stretching frequencies of the carboxylate group (COO⁻). The symmetric and asymmetric stretching modes of the carboxylate anion are sensitive to its chemical environment, including the nature of the cation (K⁺) and interactions with solvent molecules. mdpi.com By performing DFT calculations on the optimized molecular geometry of this compound, its vibrational modes can be computed. These theoretical spectra can then be compared with experimental data to aid in spectral assignment and to understand how intermolecular interactions influence the vibrational properties. mdpi.com This combined computational and experimental approach has proven effective in interpreting the infrared spectra of carboxylates intercalated in layered double hydroxides. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound in a solvent, MD simulations can provide a detailed picture of intermolecular interactions. mdpi.com

By simulating a system containing this compound and solvent molecules (e.g., water), one can observe:

Solvation Shell Structure: How solvent molecules arrange themselves around the p-tert-butylbenzoate anion and the potassium cation. The simulation can reveal the number of solvent molecules in the first solvation shell and their average distance and orientation relative to the ions.

Ion Pairing: The dynamics of the interaction between the K⁺ cation and the p-tert-butylbenzoate anion, including the formation and lifetime of contact ion pairs versus solvent-separated ion pairs.

Hydrogen Bonding: If the solvent is protic (like water or alcohols), MD simulations can characterize the hydrogen bond network between the solvent and the carboxylate oxygen atoms.

These simulations rely on force fields to describe the interatomic potentials. For potassium salts, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) can be used in combination with water models such as TIP4P to describe the ion-ion, ion-dipole, and dipole-dipole interactions. e3s-conferences.org Such studies have been performed on aqueous solutions of potassium fluoride (B91410) to determine structural and dynamical properties at various temperatures. e3s-conferences.org Similar simulations on potassium channels have helped elucidate specific interactions between lipid molecules and amino acid residues of the protein. nih.gov

Thermodynamic Modeling of Phase Equilibria and Solubility Behavior

Thermodynamic models are essential for predicting and correlating the solubility of compounds, which is a critical parameter for process design and development. The solubility of the parent acid, p-tert-butylbenzoic acid (PTBBA), has been studied extensively, and similar models can be applied to its potassium salt. researchgate.net

The solid-liquid phase equilibrium of a solute in various solvents is often correlated using semi-empirical thermodynamic models. The experimental solubility data, typically measured as mole fraction at different temperatures, are fitted to these models to determine model-specific parameters. Several models are commonly used:

Modified Apelblat Equation: This model relates the mole fraction solubility to temperature and is widely used due to its simplicity and accuracy in correlating solubility data. researchgate.netresearchgate.net

λh (Buchowski) Equation: This model is another common choice for correlating solubility with temperature. researchgate.net

Non-Random Two-Liquid (NRTL) Model: This is an activity coefficient model that can describe the phase equilibria of liquid mixtures. It is useful for modeling solubility in binary or multi-component solvent systems. researchgate.netresearchgate.net

Wilson Equation: Another activity coefficient model used for describing deviations from ideal behavior in liquid mixtures. researchgate.net

For the parent acid, PTBBA, its solubility has been determined in various pure and binary solvent systems, and the data have been successfully correlated with these models. researchgate.net Similar approaches are used for other potassium salts like potassium benzoate (B1203000) and potassium chloride to model their solubility and phase behavior in aqueous and mixed-solvent systems. researchgate.netmendeley.com From the temperature dependence of solubility, thermodynamic properties of dissolution such as enthalpy, entropy, and Gibbs free energy can be calculated using the van't Hoff equation. researchgate.net

| Thermodynamic Model | Key Application | Typical System |

|---|---|---|

| Modified Apelblat Equation | Correlating solubility with temperature. | Solid in pure or binary solvents. researchgate.netresearchgate.net |

| λh (Buchowski) Equation | Correlating solubility with temperature. | Solid in pure solvents. researchgate.net |

| NRTL Model | Modeling activity coefficients for non-ideal mixtures. | Solid in binary or multi-component solvents. researchgate.netresearchgate.net |

| Wilson Equation | Modeling activity coefficients for non-ideal mixtures. | Solid in binary solvent systems. researchgate.net |

| van't Hoff Equation | Calculating thermodynamic properties (enthalpy, entropy) of dissolution from solubility data. | Solid in pure or binary solvents. researchgate.net |

Steric and Electronic Effects on Reactivity: Computational Insights

The chemical reactivity of this compound is governed by the interplay of steric and electronic effects originating from its constituent functional groups. Computational chemistry provides a quantitative framework for understanding these effects.

Steric Effects: The bulky tert-butyl group on the para position of the benzene (B151609) ring exerts a significant steric hindrance. This bulkiness can influence the approach of reactants to the aromatic ring, potentially directing reactions to less hindered positions or slowing down reactions that require attack near the tert-butyl group. Computational methods can quantify this steric bulk by calculating steric energy or by mapping the molecule's van der Waals surface. In computational studies of constitutional isomers, steric effects generally predict that para isomers are the most stable. nih.gov

Electronic Effects: The electronic nature of the molecule is dominated by two groups with opposing effects:

Carboxylate Group (-COO⁻K⁺): This is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions due to the positive charge on the cation and the electron-withdrawing nature of the carbonyl group (if considering the parent acid). However, the carboxylate anion itself is an electron-donating group through resonance.

tert-Butyl Group (-C(CH₃)₃): This is a weakly activating, ortho, para-directing group due to hyperconjugation and inductive effects.

Quantum chemical calculations can provide insights into these electronic effects by computing:

Partial Atomic Charges: To visualize the electron density distribution across the molecule.

Molecular Electrostatic Potential (MEP) Maps: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in many chemical reactions.

Emerging Research Applications and Advanced Reagent Development

Design and Synthesis of Chemical Probes for Biological Systems

The development of chemical probes is crucial for understanding complex biological systems and disease mechanisms. These molecular tools are designed to interact with specific biological targets, such as proteins, to elucidate their function or to act as diagnostic markers. The parent acid of potassium p-tert-butylbenzoate, p-tert-butylbenzoic acid (PTBBA), has been identified as a key intermediate in the synthesis of sophisticated cellular chemical probes.

Notably, PTBBA is utilized in the preparation of cellular probes designed to target the Polycomb Repressive Complex 1 (PRC1). vinatiorganics.com PRC1 is a protein complex that plays a critical role in gene silencing and is implicated in various diseases, including prostate cancer. The synthesis of probes that can selectively interact with and report on the activity of PRC1 is a significant area of research. The p-tert-butylphenyl group from PTBBA is incorporated into the final probe molecule, where its specific steric and electronic properties likely contribute to the binding affinity and selectivity for the target protein complex. This application underscores the transition of PTBBA from a relatively simple industrial chemical to a crucial component in the development of high-value tools for biomedical research.

Table 1: Application in Chemical Probe Synthesis

| Target | Application Area | Role of p-tert-butylbenzoic acid |

|---|

Precursor Development for Advanced Functional Materials

This compound and its parent acid serve as important precursors in the synthesis of a variety of advanced functional materials. Their role often involves modifying polymer properties or acting as a foundational component for materials with specific performance characteristics.

The compound is widely used as a chain terminator or modifier in the production of alkyd resins and polyesters. penpet.comresearchgate.net By controlling the molecular weight of the polymer chains, it helps to fine-tune the physical properties of the final resin, such as viscosity, hardness, and durability. penpet.com Furthermore, metal salts of p-tert-butylbenzoic acid, including the potassium salt, are employed as heat stabilizers for polyvinyl chloride (PVC). vinatiorganics.compenpet.comthefnicon.com These stabilizers are crucial for preventing the thermal degradation of PVC during processing, thereby extending the material's lifespan and maintaining its mechanical integrity. In the realm of polyolefins, PTBBA is used as a nucleating agent for polypropylene, which helps to improve the clarity, stiffness, and crystallization speed of the plastic. vinatiorganics.compenpet.comresearchgate.netthefnicon.comgoogle.com

More advanced applications include its use in the manufacture of specialized coatings. For instance, PTBBA is a component in the production of anti-corrosion coatings and fuel tank linings for the automotive industry, where it contributes to the creation of a robust barrier against chemical attack. vinatiorganics.com

While structurally similar compounds like p-n-alkoxybenzoic acids are well-known for forming thermotropic liquid crystals through the dimerization of their carboxylic acid groups, there is currently a lack of available scientific literature specifically detailing the use of p-tert-butylbenzoic acid or this compound in liquid crystal research. The bulky, non-linear tert-butyl group may disrupt the molecular alignment typically required for the formation of nematic or smectic liquid crystal phases, which are more commonly observed with linear alkyl or alkoxy chains. nih.gov

One of the most well-documented advanced applications of this compound and related salts is in the field of corrosion inhibition. These compounds are effective at protecting various metals, particularly in formulations for lubricants, cutting oils, and cooling fluids. vinatiorganics.compenpet.comvinatiorganics.comvinatiorganics.com

Amine salts of p-tert-butylbenzoic acid are specifically added to lubricants and metalworking fluids to function as antioxidants and corrosion inhibitors. penpet.com this compound is particularly noted for its use in antifreeze and cooling fluid formulations. vinatiorganics.comvinatiorganics.comvinatiorganics.com It works by forming a protective film on the metal surface, which prevents corrosive agents from coming into contact with the metal. This is especially important in modern engines that utilize a variety of metals, including aluminum and ferrous alloys.

Table 2: Corrosion Inhibition Performance Data

| Formulation | Metal Protected | Mechanism | Application |

|---|---|---|---|

| Amine salts of PTBBA | Ferrous and other metals | Protective film formation, antioxidant | Lubricants, Metalworking fluids |

Development of Novel Catalytic Systems for Organic Transformations

While the synthesis of p-tert-butylbenzoic acid itself often involves transition metal catalysts like cobalt salts, penpet.comresearchgate.netgoogle.comresearchgate.net there is limited specific information in the current body of research on this compound or its parent acid being a primary component or ligand in the development of novel catalytic systems. The reactivity of the carboxylate group is generally associated with salt formation and esterification reactions rather than direct participation in catalytic cycles for other transformations. penpet.com It is important to distinguish it from Potassium tert-butoxide, a structurally different compound that is a strong base and widely used as a catalyst in a variety of organic reactions.

Strategic Reagent in Multi-Component Reactions and Cascade Syntheses

Multi-component reactions (MCRs) and cascade syntheses are highly efficient methods in modern organic chemistry for building complex molecules in a single step. These reactions rely on carefully chosen reagents that can participate in a sequence of transformations without the need for isolating intermediates. A thorough review of available scientific literature reveals no specific, documented instances of this compound or p-tert-butylbenzoic acid being employed as a key strategic reagent in multi-component or cascade reactions. Its primary documented roles are as a precursor, modifier, or inhibitor, as detailed in the preceding sections. vinatiorganics.compenpet.comresearchgate.net Again, this role is often filled by the unrelated compound, Potassium tert-butoxide, and care must be taken to differentiate between the two.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.